![molecular formula C21H19N3O4 B6005629 N,N'-bis(2-methoxyphenyl)-2,5-pyridinedicarboxamide](/img/structure/B6005629.png)
N,N'-bis(2-methoxyphenyl)-2,5-pyridinedicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N'-bis(2-methoxyphenyl)-2,5-pyridinedicarboxamide, commonly known as BMN 673, is a small molecule inhibitor of the poly(ADP-ribose) polymerases (PARPs). It is a promising drug candidate for the treatment of cancer, particularly those with BRCA1/2 mutations.
Mecanismo De Acción
BMN 673 inhibits PARP enzymes, which play a key role in DNA repair. Inhibition of PARP leads to the accumulation of DNA damage, particularly in cancer cells with BRCA1/2 mutations, which have a deficiency in homologous recombination repair. This ultimately leads to cell death.
Biochemical and Physiological Effects:
BMN 673 has been found to induce DNA damage and apoptosis in cancer cells. It has also been shown to enhance the efficacy of chemotherapy drugs. In preclinical studies, it has demonstrated a favorable pharmacokinetic profile and good tolerability.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BMN 673 has shown promising results in preclinical studies, particularly in cancers with BRCA1/2 mutations. However, its efficacy in clinical trials is still being evaluated. Additionally, the cost of BMN 673 may be a limiting factor for some research laboratories.
Direcciones Futuras
1. Combination therapy: BMN 673 has shown potential in combination with other chemotherapy drugs. Further research is needed to identify the optimal combination regimen.
2. Biomarker identification: Identification of biomarkers for BMN 673 response may help to identify patients who are most likely to benefit from treatment.
3. Clinical trials: Further clinical trials are needed to evaluate the safety and efficacy of BMN 673 in different cancer types and patient populations.
4. Mechanism of resistance: Understanding the mechanisms of resistance to BMN 673 may help to identify strategies to overcome resistance and improve treatment outcomes.
5. Development of second-generation PARP inhibitors: Development of more potent and selective PARP inhibitors may further improve the efficacy of this class of drugs.
Métodos De Síntesis
The synthesis of BMN 673 involves the reaction of 2,5-pyridinedicarboxylic acid with 2-methoxyaniline in the presence of thionyl chloride and dimethylformamide. The resulting intermediate is then treated with 2,5-dimethoxybenzoyl chloride to form BMN 673.
Aplicaciones Científicas De Investigación
BMN 673 has been extensively studied for its potential as an anti-cancer agent. It has shown promising results in preclinical studies, particularly in cancers with BRCA1/2 mutations. BMN 673 has also been found to be effective in combination with other chemotherapy drugs.
Propiedades
IUPAC Name |
2-N,5-N-bis(2-methoxyphenyl)pyridine-2,5-dicarboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4/c1-27-18-9-5-3-7-15(18)23-20(25)14-11-12-17(22-13-14)21(26)24-16-8-4-6-10-19(16)28-2/h3-13H,1-2H3,(H,23,25)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNICLXBTHUYDLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CN=C(C=C2)C(=O)NC3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-bis(2-methoxyphenyl)-2,5-pyridinedicarboxamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.